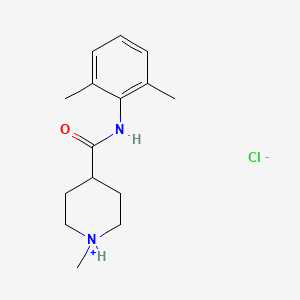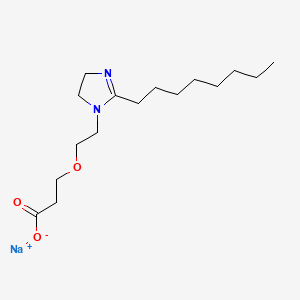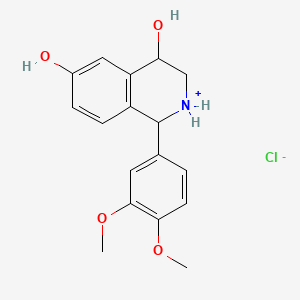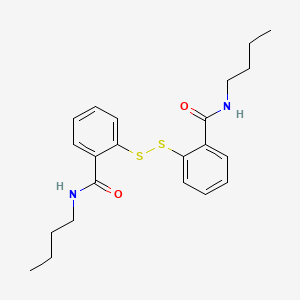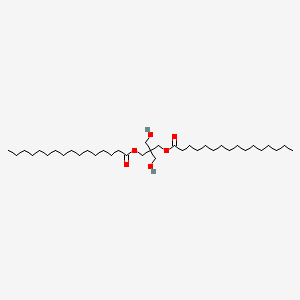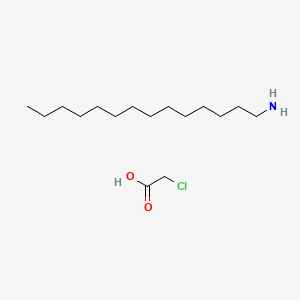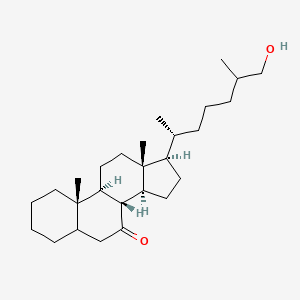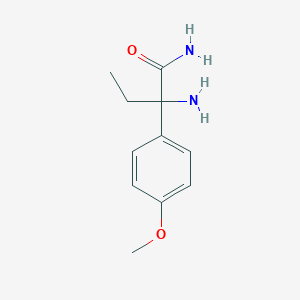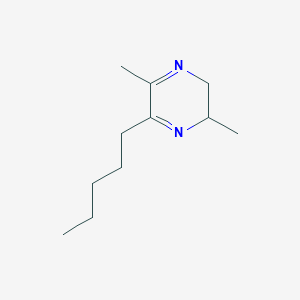
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C11H20N2 and a molecular weight of 180.2899 . It belongs to the class of pyrazines, which are known for their diverse biological functions and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine can be synthesized through the condensation of amino-acetone molecules. This reaction typically involves the cyclodimerization of α-aminoketones or α-aminoaldehydes . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyrazine to its corresponding pyrazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can introduce different substituents to the pyrazine ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,5-dimethylpyrazine, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .
Scientific Research Applications
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the biological functions of pyrazines.
Medicine: Research into its potential therapeutic properties, such as antibacterial and antiviral activities, is ongoing.
Industry: It is used in the production of flavors and fragrances due to its unique aroma properties
Mechanism of Action
The mechanism by which 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structural features and functional groups .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar chemical properties.
3-Ethyl-2,5-dimethylpyrazine: Another alkyl-substituted pyrazine with distinct aroma properties.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: A compound used for chemical defense by certain insects.
Uniqueness
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is unique due to its specific pentyl and dimethyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
539826-71-6 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,5-dimethyl-6-pentyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h9H,4-8H2,1-3H3 |
InChI Key |
WGZOVGGCHYCMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(CN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


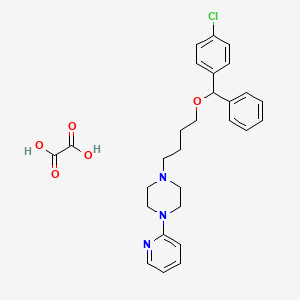
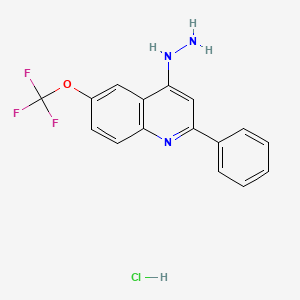
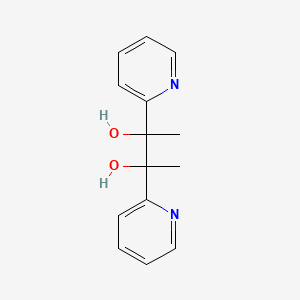
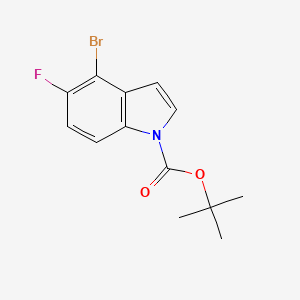
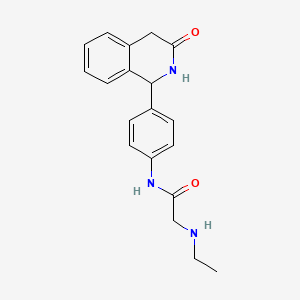
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
